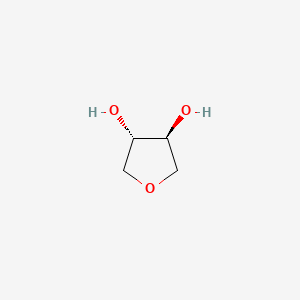

Tetrahydrofuran-3,4-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYDTHANSGMJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945207 | |

| Record name | Oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-64-9, 22554-74-1, 59727-71-8 | |

| Record name | cis-Tetrahydrofuran-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Tetrahydrofuran-3,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022554741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295602 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-tetrahydrofuran-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chiral Tetrahydrofuran-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to chiral tetrahydrofuran-3,4-diol, a valuable chiral building block in medicinal chemistry and drug development. The document details key methodologies, including chiral pool synthesis, asymmetric dihydroxylation, and oxidative cyclization, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Introduction

Chiral tetrahydrofuran-3,4-diols are pivotal structural motifs found in a variety of biologically active molecules and serve as versatile intermediates in the synthesis of complex pharmaceuticals. The stereocontrolled synthesis of these diols is of paramount importance, and several distinct strategies have been developed to achieve high levels of enantiopurity and diastereoselectivity. This guide will explore three prominent and effective methods for their preparation:

-

Chiral Pool Synthesis from Diethyl Tartrate: Leveraging the inherent chirality of readily available tartaric acid esters.

-

Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran: A reliable method for installing vicinal diols with high enantioselectivity.

-

Oxidative Cyclization of 1,5-Hexadiene: A direct approach to the tetrahydrofuran ring system with concomitant diol formation.

Each of these methodologies offers unique advantages and is suited to different synthetic strategies and available resources.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for chiral this compound often depends on factors such as desired stereoisomer, scalability, cost, and available reagents. The following tables summarize the quantitative data for the key methods discussed in this guide, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diol from L-Diethyl Tartrate

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| 1 | Acetonide Protection | 2,2-Dimethoxypropane, p-TsOH, Acetone | >95 | >99% | N/A |

| 2 | Reduction to Diol | LiAlH4, THF | ~90 | >99% | N/A |

| 3 | Tosylation | TsCl, Pyridine | ~85 | >99% | N/A |

| 4 | Cyclization | NaH, THF | ~80 | >99% | >95:5 |

| 5 | Deprotection | Dowex 50W-X8, MeOH | >90 | >99% | >95:5 |

Table 2: Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran

| Product Stereoisomer | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) |

| (3S,4S)-Tetrahydrofuran-3,4-diol | AD-mix-α, t-BuOH/H₂O, 0°C | 85-95 | >99% |

| (3R,4R)-Tetrahydrofuran-3,4-diol | AD-mix-β, t-BuOH/H₂O, 0°C | 85-95 | >99% |

Table 3: Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Hexadiene

| Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) |

| cis-Tetrahydrofuran-3,4-diol | RuCl₃·xH₂O, NaIO₄, EtOAc/CH₃CN/H₂O, 0°C to rt | 60-70 | >95:5 (cis:trans) |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations described in this guide.

Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diol from L-Diethyl Tartrate

This multi-step synthesis leverages the C2 symmetry of L-diethyl tartrate to construct the chiral tetrahydrofuran core.

Step 1: Protection of L-Diethyl Tartrate

-

To a solution of L-diethyl tartrate (1.0 eq) in acetone, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature for 4 hours.

-

Neutralize the reaction with aqueous sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the protected diethyl tartrate.

Step 2: Reduction to the Diol

-

To a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of the protected diethyl tartrate (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through Celite and concentrate the filtrate to yield the diol.

Step 3: Tosylation of the Diol

-

To a solution of the diol (1.0 eq) in pyridine at 0°C, add p-toluenesulfonyl chloride (2.2 eq) portionwise.

-

Stir the reaction at 0°C for 6 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the ditosylate.

Step 4: Intramolecular Cyclization

-

To a suspension of sodium hydride (2.5 eq) in anhydrous THF at 0°C, add a solution of the ditosylate (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

-

Cool the reaction to 0°C and quench with water.

-

Extract with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography to yield the protected tetrahydrofuran.

Step 5: Deprotection

-

To a solution of the protected tetrahydrofuran (1.0 eq) in methanol, add Dowex 50W-X8 resin.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to afford (3R,4R)-tetrahydrofuran-3,4-diol.

Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran

This method provides a direct and highly enantioselective route to either enantiomer of this compound by selecting the appropriate AD-mix formulation.

Procedure for (3S,4S)-Tetrahydrofuran-3,4-diol:

-

To a vigorously stirred mixture of t-butanol (50 mL) and water (50 mL) at 0°C, add AD-mix-α (1.4 g per 1 mmol of olefin).

-

Stir until both layers are clear.

-

Add 2,5-dihydrofuran (1.0 eq).

-

Stir the reaction at 0°C for 24 hours.

-

Quench the reaction by adding sodium sulfite (1.5 g) and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield (3S,4S)-tetrahydrofuran-3,4-diol.

Note: For the synthesis of (3R,4R)-tetrahydrofuran-3,4-diol, use AD-mix-β following the same procedure.

Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Hexadiene

This reaction constructs the tetrahydrofuran ring and installs the diol functionality in a single step from an acyclic precursor.

Procedure:

-

To a vigorously stirred biphasic solution of ethyl acetate (3 mL), acetonitrile (3 mL), and water (1 mL) at 0°C, add 1,5-hexadiene (1.0 eq).

-

Add sodium periodate (NaIO₄, 4.0 eq) and ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography to yield primarily cis-tetrahydrofuran-3,4-diol.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.

Conclusion

The synthesis of chiral this compound can be effectively achieved through several distinct and reliable methods. The choice of the optimal route will be dictated by the specific requirements of the research or development program, including the desired stereochemistry, scale of the reaction, and economic considerations. The chiral pool synthesis from diethyl tartrate offers a lengthy but well-established route to a specific enantiomer. The Sharpless asymmetric dihydroxylation provides a highly efficient and direct method to access either enantiomer with excellent enantioselectivity. Finally, the ruthenium-catalyzed oxidative cyclization of 1,5-hexadiene presents a convergent approach to the racemic cis-diol, which can be a suitable precursor for further resolutions or applications where a racemic mixture is acceptable. This guide provides the necessary technical details to enable researchers to select and implement the most appropriate synthetic strategy for their needs.

A Technical Guide to the Stereoselective Synthesis of Tetrahydrofuran-3,4-diols

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The tetrahydrofuran moiety is a prevalent structural motif in a vast array of biologically active natural products and pharmaceuticals. Specifically, the tetrahydrofuran-3,4-diol core represents a fundamental chiral building block whose stereocontrolled synthesis is of paramount importance. The presence of two adjacent stereocenters (C3 and C4) necessitates precise control over both relative (cis/trans) and absolute stereochemistry. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of tetrahydrofuran-3,4-diols, focusing on asymmetric dihydroxylation, chiral pool-based approaches, and biocatalytic resolutions. Detailed experimental protocols, comparative data, and workflow diagrams are presented to equip researchers with a comprehensive understanding of the available synthetic methodologies.

Asymmetric Dihydroxylation of 2,5-Dihydrofuran

The most direct and widely employed strategy for synthesizing cis-tetrahydrofuran-3,4-diol is the asymmetric dihydroxylation (AD) of 2,5-dihydrofuran. This method establishes both stereocenters in a single, highly stereocontrolled step. The Sharpless asymmetric dihydroxylation, which utilizes an osmium catalyst in the presence of a chiral cinchona alkaloid-derived ligand, is the premier method for this transformation.[1][2]

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the cis-diol. Commercially available reagent kits, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric co-oxidant (typically K₃Fe(CN)₆), a base, and the chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), simplifying the experimental procedure.[1][2][3] The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol.[3]

Data Presentation: Asymmetric Dihydroxylation

The efficiency of the Sharpless Asymmetric Dihydroxylation is consistently high for 2,5-dihydrofuran, providing the cis-diol with excellent enantioselectivity.

| Catalyst System | Substrate | Co-oxidant | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (e.e., %) |

| OsO₄, (DHQD)₂PHAL (AD-mix-β) | 2,5-Dihydrofuran | K₃Fe(CN)₆ / K₂CO₃ | >95 | >20:1 | >98 |

| OsO₄, (DHQ)₂PHAL (AD-mix-α) | 2,5-Dihydrofuran | K₃Fe(CN)₆ / K₂CO₃ | >95 | >20:1 | >98 |

| OsO₄, (DHQD)₂PHAL | NaOCl (Bleach) | ~96 | >20:1 | 91 |

Data compiled from principles of the Sharpless AD reaction and representative examples.[2][4][5][6]

Experimental Protocol: Osmium-Catalyzed Dihydroxylation using Bleach

This protocol is adapted from a general and practical procedure for the dihydroxylation of olefins using sodium hypochlorite (bleach) as an inexpensive and readily available terminal oxidant.[5][7]

Materials:

-

2,5-Dihydrofuran

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

(DHQD)₂PHAL (chiral ligand)

-

Potassium carbonate (K₂CO₃)

-

tert-Butanol

-

Water

-

Commercial bleach (e.g., ~5% NaOCl solution)

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

A 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer is charged with a buffer solution prepared from K₂CO₃ (3.9 g) in water (50 mL). The pH should be adjusted to ~12.7.

-

tert-Butanol (50 mL) is added to the aqueous buffer solution.

-

Potassium osmate(VI) dihydrate (8.8 mg, 0.024 mmol, 0.1 mol%) and the chiral ligand (DHQD)₂PHAL (93 mg, 0.12 mmol, 0.5 mol%) are added and the mixture is stirred until the solids dissolve.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

2,5-Dihydrofuran (1.68 g, 24 mmol) is added in one portion.

-

Commercial bleach (50 mL, ~30 mmol) is added slowly over 2-3 hours via a syringe pump, maintaining the internal temperature at 0 °C.

-

The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched by the addition of sodium sulfite (5 g).

-

The mixture is stirred for an additional 30 minutes, allowing the color to fade from dark brown to a lighter shade.

-

The aqueous layer is saturated with NaCl and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude diol.

-

The product can be purified by flash chromatography or recrystallization to afford the enantiomerically pure cis-tetrahydrofuran-3,4-diol.

Visualization: Asymmetric Dihydroxylation Workflow

References

- 1. grokipedia.com [grokipedia.com]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. A New Practical Method for the Osmium-Catalyzed Dihydroxylation of Olefins using Bleach as the Terminal Oxidant [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Tetrahydrofuran-3,4-diol from Renewable Resources

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable chemical manufacturing has spurred significant research into the conversion of renewable biomass into valuable platform chemicals. Tetrahydrofuran-3,4-diol, a versatile chiral building block, is a key target in this endeavor due to its applications in pharmaceuticals and fine chemicals. This guide provides an in-depth overview of the primary synthetic routes to this compound from renewable feedstocks, focusing on detailed experimental protocols, quantitative data, and process workflows.

Synthesis from Erythritol via Acid-Catalyzed Dehydration

Erythritol, a four-carbon sugar alcohol, is a readily available renewable feedstock, commercially produced through the fermentation of carbohydrates like glucose and sucrose.[1][2][3] The most direct and established method for synthesizing cis-3,4-dihydroxytetrahydrofuran (also known as 1,4-anhydroerythritol) is the acid-catalyzed intramolecular dehydration of erythritol.[1][2][3]

This reaction proceeds via protonation of a hydroxyl group, followed by nucleophilic attack by another hydroxyl group and subsequent loss of a water molecule to form the cyclic ether. Strong Brønsted acids, including mineral acids and ion-exchange resins, are effective catalysts for this transformation.[1]

| Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |

| Sulfuric Acid (22% aq.) | 100 | Water | Continuous | - | ~80 (in distillate) | [4] |

| Amberlyst® 15 | 130 | Toluene | 6 | >95 | 90 | Org. Process Res. Dev. 2006, 10, 934-936 |

| Formic Acid | 100 | None | 24 | - | 78 | Chem. Commun., 2009, 3357-3359 |

This protocol is adapted from the procedure described by Childers et al. in Organic Process Research & Development (2006).

Materials:

-

Erythritol

-

Amberlyst® 15 ion-exchange resin

-

Toluene

-

Dean-Stark apparatus

-

Reaction flask equipped with a magnetic stirrer and reflux condenser

Procedure:

-

A mixture of erythritol (1.0 eq) and Amberlyst® 15 resin (0.25 g/g of erythritol) in toluene (10 mL/g of erythritol) is charged into a reaction flask equipped with a Dean-Stark trap.

-

The reaction mixture is heated to reflux (approximately 130°C) with vigorous stirring.

-

Water is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction is monitored by a suitable method (e.g., TLC, GC) until the starting material is consumed (typically 6 hours).

-

Upon completion, the mixture is cooled to room temperature.

-

The Amberlyst® 15 resin is removed by filtration and washed with a suitable solvent (e.g., methanol).

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 1,4-anhydroerythritol can be purified by distillation or recrystallization.

Synthesis from Pentoses via a Hydrazone-Based Strategy

Pentoses, such as L-arabinose and D-xylose, are abundant hemicellulose-derived sugars that can be utilized as renewable starting materials for chiral tetrahydrofurans. A notable strategy involves a protective group-free synthesis that proceeds through a hydrazone intermediate.[5] This method allows for the selective dehydration and cyclization of the pentose to form a functionalized tetrahydrofuran.[5]

The process begins with the formation of a hydrazone from the pentose, which then undergoes an acid-catalyzed intramolecular cyclization. This approach has been successfully applied to various pentoses and even deoxy sugars.[5]

| Starting Pentose | Hydrazone Yield (%) | THF Hydrazone Yield (%) (over 2 steps) | Diastereomeric Ratio (anti:syn) | Reference |

| L-Arabinose | 99 | 67 | 75:25 | [5] |

| D-Xylose | - | 61 | 55:45 | [5] |

| L-Xylose | - | 61 | 55:45 | [5] |

| L-Rhamnose | - | 69 | 60:40 | [5] |

This protocol is based on the work of Al-Zoubi et al. in Org. Biomol. Chem. (2017).[5]

Step 1: Hydrazone Formation

-

To a solution of L-arabinose (1.0 eq) in methanol, add N,N-dimethylhydrazine (1.2 eq) and Amberlyst® 15 acidic resin.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain the hydrazone, which can be used in the next step without further purification.

Step 2: Cyclization to Tetrahydrofuran Hydrazone

-

Dissolve the crude hydrazone from Step 1 in methanol (0.5 M).

-

Add trifluoroacetic acid (TFA, 20 mol%) to the solution.

-

Stir the reaction mixture at 40°C for 16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Concentrate the mixture in vacuo.

-

Purify the crude product by flash column chromatography (e.g., hexane:acetone) to yield the tetrahydrofuran hydrazone as a mixture of diastereoisomers.

Step 3: Hydrolysis to Tetrahydrofuran Diol

-

The resulting tetrahydrofuran hydrazone can be hydrolyzed to the corresponding diol. For example, treatment with Amberlyst® 15 acidic resin in water at room temperature can effectively cleave the hydrazone to reveal the hemiacetal, which exists in equilibrium with the open-chain hydroxy aldehyde.[5] Subsequent reduction (e.g., with NaBH₄) would yield the diol.

Synthesis from Unprotected Carbohydrates via Wittig Reaction and Cyclization

A more general approach for the synthesis of 3,4-dihydroxytetrahydrofurans involves a protective group-free Wittig reaction on an unprotected carbohydrate, followed by an acid-catalyzed intramolecular cyclization.[6] This methodology provides a route to highly functionalized tetrahydrofuran derivatives from readily available sugars.

The key steps involve the olefination of the carbohydrate's open-chain aldehyde form, which extends the carbon chain, followed by an acid-catalyzed cyclization to form the tetrahydrofuran ring.

| Wittig Reagent | Cyclization Catalyst | Overall Yield (%) | Reference |

| Ph₃P=CHCO₂Et | In(OTf)₃ | 45 | [6] |

This protocol is conceptualized from the research by van Kalkeren et al. in Carbohydrate Research (2012), which details the synthesis of a precursor to sphydrofuran.[6]

Step 1: Wittig Olefination

-

A solution of D-xylose (1.0 eq) is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent).

-

The Wittig reagent, for example, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), is added to the solution.

-

The reaction is stirred at a controlled temperature until the olefination is complete, forming the unsaturated polyol intermediate.

Step 2: Intramolecular Cyclization

-

To the solution containing the crude product from Step 1, a Lewis acid catalyst such as indium(III) trifluoromethanesulfonate (In(OTf)₃) is added.

-

The mixture is stirred, and the progress of the cyclization is monitored.

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layers are combined, dried, and concentrated.

-

The final 3,4-dihydroxytetrahydrofuran derivative is purified using column chromatography.

This guide highlights the significant progress made in converting renewable resources into the valuable chemical intermediate, this compound. The methodologies presented offer viable pathways for the sustainable production of this important chiral building block. Further research and process optimization are expected to enhance the efficiency and economic viability of these bio-based synthetic routes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Erythritol: Another C4 Platform Chemical in Biomass Refinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5 production methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 5. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective group-free synthesis of 3,4-dihydroxytetrahydrofurans from carbohydrates: formal total synthesis of sphydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of cis-3,4-Dihydroxytetrahydrofuran: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of cis-3,4-dihydroxytetrahydrofuran, a valuable chiral building block in medicinal and synthetic chemistry. The primary focus is on two robust strategies: the Sharpless Asymmetric Dihydroxylation of 2,5-dihydrofuran and the chemoenzymatic kinetic resolution of a racemic precursor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying chemical pathways and workflows.

Introduction

The tetrahydrofuran moiety is a ubiquitous structural motif in a vast array of natural products and biologically active molecules. The stereochemical configuration of substituents on the tetrahydrofuran ring is often critical for their biological function. Specifically, enantiomerically pure cis-3,4-dihydroxytetrahydrofuran serves as a key chiral precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. The development of efficient and highly selective methods to access both enantiomers of this diol is therefore of significant interest.

This guide will detail the two predominant and highly effective strategies for achieving this enantioselective synthesis:

-

Sharpless Asymmetric Dihydroxylation (AD): A powerful and widely used method for the direct conversion of prochiral olefins into chiral vicinal diols with high enantioselectivity. The use of commercially available reagent mixtures, AD-mix-α and AD-mix-β, makes this a practical and reliable approach.[1][2][3][4]

-

Chemoenzymatic Kinetic Resolution: This strategy employs enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of both enantiomers in high optical purity. This method is lauded for its high selectivity and environmentally benign reaction conditions.[5][6]

Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran

The Sharpless Asymmetric Dihydroxylation allows for the direct, enantioselective conversion of 2,5-dihydrofuran to the corresponding cis-3,4-dihydroxytetrahydrofuran. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. The choice of ligand dictates which face of the olefin is hydroxylated, providing access to either the (3R,4R) or (3S,4S) enantiomer.[1][2][3][4]

The commercially available "AD-mix" reagents contain the osmium catalyst (as K₂OsO₂(OH)₄), the chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[1][2]

Reaction Mechanism and Stereochemical Control

The catalytic cycle of the Sharpless AD is initiated by the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene (2,5-dihydrofuran) to form an osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the desired chiral diol and a reduced osmium species. The stoichiometric re-oxidant, potassium ferricyanide, then regenerates the active osmium(VIII) catalyst, allowing the catalytic cycle to continue.[4]

The enantioselectivity of the reaction is controlled by the chiral ligand, which creates a binding pocket that favors the approach of the olefin from a specific face.

-

AD-mix-α , containing the (DHQ)₂PHAL ligand, typically delivers the hydroxyl groups to the "alpha" face of the olefin when drawn in a standard orientation.

-

AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the hydroxyl groups to the "beta" face.

Figure 1: General experimental workflow for the Sharpless Asymmetric Dihydroxylation of 2,5-dihydrofuran.

Experimental Protocols

2.2.1. Synthesis of (3R,4R)-tetrahydrofuran-3,4-diol using AD-mix-β

A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL). The solvent mixture is stirred and cooled to 0 °C in an ice bath. AD-mix-β (14.0 g) is added in one portion, and the mixture is stirred until the solids are dissolved, resulting in a yellow-orange solution. Methanesulfonamide (CH₃SO₂NH₂) (0.95 g, 10 mmol) is then added. The mixture is stirred for a further 5 minutes. 2,5-dihydrofuran (7.0 g, 100 mmol) is added dropwise to the vigorously stirred solution at 0 °C. The reaction mixture is stirred at 0 °C for 24 hours. The reaction is quenched by the addition of solid sodium sulfite (15 g). The mixture is stirred for 1 hour at room temperature. Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with 2 M aqueous KOH (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes 1:1 to 100% ethyl acetate) to afford (3R,4R)-tetrahydrofuran-3,4-diol.

2.2.2. Synthesis of (3S,4S)-tetrahydrofuran-3,4-diol using AD-mix-α

The procedure is identical to that described in 2.2.1, with the exception that AD-mix-α is used in place of AD-mix-β.

Quantitative Data

| Ligand System | Product Enantiomer | Typical Yield | Enantiomeric Excess (ee) |

| AD-mix-α ((DHQ)₂PHAL) | (3S,4S) | 85-95% | >95% |

| AD-mix-β ((DHQD)₂PHAL) | (3R,4R) | 85-95% | >98% |

Note: Yields and enantiomeric excesses are representative and can vary based on reaction scale and purification efficiency.

Chemoenzymatic Kinetic Resolution

An alternative and powerful strategy for accessing enantiopure cis-3,4-dihydroxytetrahydrofuran is through the kinetic resolution of a racemic precursor, typically the corresponding diacetate. This method relies on the ability of an enzyme, most commonly a lipase, to selectively catalyze the hydrolysis of one enantiomer of the racemic diacetate, leaving the other enantiomer unreacted. This allows for the separation of the unreacted diacetate and the diol product, both in high enantiomeric purity.

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipase from Pseudomonas cepacia are highly effective for this transformation.[5][6]

General Principle of Kinetic Resolution

Figure 2: Principle of lipase-catalyzed kinetic resolution of racemic cis-3,4-diacetoxytetrahydrofuran.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-cis-3,4-Diacetoxytetrahydrofuran

Step 1: Synthesis of racemic cis-3,4-diacetoxytetrahydrofuran

To a solution of cis-3,4-dihydroxytetrahydrofuran (10.4 g, 100 mmol) in pyridine (50 mL) at 0 °C is added acetic anhydride (25.5 g, 250 mmol) dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into ice water (200 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield racemic cis-3,4-diacetoxytetrahydrofuran, which can be used in the next step without further purification.

Step 2: Kinetic Resolution

To a suspension of racemic cis-3,4-diacetoxytetrahydrofuran (9.4 g, 50 mmol) in a phosphate buffer (0.1 M, pH 7.0, 250 mL) is added immobilized Candida antarctica lipase B (Novozym 435) (2.0 g). The mixture is shaken at 30 °C, and the reaction progress is monitored by chiral HPLC. Once approximately 50% conversion is reached (typically 24-48 hours), the enzyme is filtered off and washed with water and then ethyl acetate. The filtrate is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The resulting mixture of the unreacted diacetate and the monoacetate product is separated by silica gel column chromatography.

The separated enantiopure diacetate and monoacetate can then be hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol) to afford the corresponding enantiopure diols.

Quantitative Data

| Enzyme | Resolved Product | Typical Conversion | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Substrate |

| Candida antarctica Lipase B (CALB) | (3S,4S)-4-Acetoxy-tetrahydrofuran-3-ol | ~50% | >99% | >99% |

| Pseudomonas cepacia Lipase | (3S,4S)-4-Acetoxy-tetrahydrofuran-3-ol | ~50% | >98% | >98% |

Conclusion

The enantioselective synthesis of cis-3,4-dihydroxytetrahydrofuran can be effectively achieved through two primary, reliable methodologies. The Sharpless Asymmetric Dihydroxylation offers a direct and highly enantioselective route from the readily available starting material, 2,5-dihydrofuran, with the choice of AD-mix allowing for predictable access to either enantiomer in high yield and optical purity. The chemoenzymatic kinetic resolution of the corresponding racemic diacetate provides an alternative approach that leverages the exceptional selectivity of lipases. While this method is a two-step process from the diol, it provides access to both enantiomers from a single racemic precursor and operates under mild, environmentally friendly conditions. The choice of method will depend on factors such as the availability of reagents, desired scale, and specific requirements of the synthetic route. Both strategies represent state-of-the-art techniques in asymmetric synthesis and are invaluable tools for the preparation of this important chiral building block.

References

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

A Technical Guide to the Diastereoselective Synthesis of Substituted Tetrahydrofuran Diols

For Researchers, Scientists, and Drug Development Professionals

The substituted tetrahydrofuran diol motif is a cornerstone in a multitude of biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis is, therefore, a critical endeavor in medicinal chemistry and drug development. This technical guide provides an in-depth overview of key diastereoselective methods for the synthesis of these valuable scaffolds, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid in experimental design and execution.

Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Dienes

The ruthenium-catalyzed oxidative cyclization of 1,5-dienes is a powerful and reliable method for the diastereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran diols. This method often proceeds with high yields and excellent diastereoselectivity.[1][2] The reaction is typically catalyzed by ruthenium(III) chloride in the presence of a stoichiometric oxidant, such as sodium periodate (NaIO₄), which regenerates the active ruthenium(VIII) oxide species.[3]

Quantitative Data

| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | 1,5-Hexadiene | RuCl₃·nH₂O (0.2) | NaIO₄ | CCl₄/CH₃CN/H₂O (2:2:3) | 0.5 | 85 | >95:5 | [1] |

| 2 | (4E)-Nona-1,4-diene | RuCl₃·nH₂O (1) | NaIO₄ | CH₂Cl₂/H₂O | 24 | 78 | 90:10 | [4] |

| 3 | Geranyl Acetate | RuO₂·2H₂O (4) | NaIO₄ | EtOAc/CH₃CN/H₂O (3:3:1) | <0.1 | 62-70 (cis) | - | [5] |

Experimental Protocol: Ruthenium-Catalyzed Oxidative Cyclization

Materials:

-

1,5-diene (1.0 mmol)

-

Ruthenium(III) chloride hydrate (RuCl₃·nH₂O, 0.002 mmol, 0.2 mol%)

-

Sodium periodate (NaIO₄, 4.0 mmol)

-

Carbon tetrachloride (CCl₄, 4 mL)

-

Acetonitrile (CH₃CN, 4 mL)

-

Water (H₂O, 6 mL)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a vigorously stirred biphasic solution of carbon tetrachloride (4 mL), acetonitrile (4 mL), and water (6 mL) is added the 1,5-diene (1.0 mmol) and ruthenium(III) chloride hydrate (0.2 mol%).

-

The mixture is cooled to 0 °C in an ice bath.

-

Sodium periodate (4.0 mmol) is added portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran diol.

Reaction Workflow

Caption: Workflow for Ru-catalyzed oxidative cyclization.

Prins Cyclization

The Prins cyclization is a versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring. However, under specific conditions and with appropriate substrates, it can be directed to form substituted tetrahydrofurans.[6][7] The use of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) can promote the desired 5-exo-trig cyclization.[8]

Quantitative Data

| Entry | Homoallylic Alcohol | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | 1-(4-Bromophenyl)-4-methylpent-3-en-1-ol | 4-Bromobenzaldehyde | TfOH (10) | CH₂Cl₂ | 3 | 91 | >95:5 | [8] |

| 2 | 1-Phenyl-4-methylpent-3-en-1-ol | Benzaldehyde | TfOH (10) | CH₂Cl₂ | 3 | 85 | >95:5 | [8] |

| 3 | 1-(4-Chlorophenyl)-4-methylpent-3-en-1-ol | 4-Chlorobenzaldehyde | TfOH (10) | CH₂Cl₂ | 3 | 88 | >95:5 | [8] |

Experimental Protocol: TfOH-Catalyzed Prins Cyclization

Materials:

-

Homoallylic alcohol (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

Trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 10 mol%)

-

Dichloromethane (CH₂Cl₂, 5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the homoallylic alcohol (1.0 mmol) and aldehyde (1.0 mmol) in dichloromethane (4 mL) at 0 °C is added a solution of trifluoromethanesulfonic acid (0.1 mmol) in dichloromethane (1 mL) dropwise.

-

The reaction mixture is warmed to 40 °C and stirred for 3 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography to afford the substituted tetrahydrofuran.

Reaction Mechanism

Caption: Mechanism of the Prins cyclization for THF synthesis.

Palladium-Catalyzed [3+2] Cycloaddition

Palladium-catalyzed [3+2] cycloaddition reactions of vinylcyclopropanes with aldehydes provide a diastereoselective route to 2,5-cis-disubstituted tetrahydrofurans.[9][10] This method is effective with low catalyst loadings and often results in high yields and diastereoselectivities, particularly with electron-poor aldehydes.[9]

Quantitative Data

| Entry | Vinylcyclopropane | Aldehyde | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 4-Nitrobenzaldehyde | Pd₂(dba)₃ (0.5) | P(OPh)₃ | Toluene | 12 | 95 | >20:1 |[9] | | 2 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 4-Chlorobenzaldehyde | Pd₂(dba)₃ (0.5) | P(OPh)₃ | Toluene | 12 | 88 | >20:1 |[9] | | 3 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Pd₂(dba)₃ (0.5) | P(OPh)₃ | Toluene | 12 | 75 | 10:1 |[9] |

Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition

Materials:

-

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (0.5 mmol)

-

Aldehyde (0.6 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0025 mmol, 0.5 mol%)

-

Triphenyl phosphite (P(OPh)₃, 0.01 mmol, 2 mol%)

-

Toluene (2 mL)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To an oven-dried flask is added Pd₂(dba)₃ (0.5 mol%) and triphenyl phosphite (2 mol%).

-

The flask is evacuated and backfilled with argon.

-

Toluene (1 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

-

A solution of diethyl 2-vinylcyclopropane-1,1-dicarboxylate (0.5 mmol) and the aldehyde (0.6 mmol) in toluene (1 mL) is added.

-

The reaction is heated to 80 °C and stirred for 12 hours.

-

The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography (eluting with a gradient of hexanes/ethyl acetate) to yield the tetrahydrofuran product.

Catalytic Cycle

Caption: Catalytic cycle for Pd-catalyzed [3+2] cycloaddition.

Organocatalytic Double Michael Addition

Organocatalytic strategies, particularly those employing tandem iminium-enamine catalysis, have emerged as powerful methods for the asymmetric synthesis of highly substituted tetrahydrofurans.[11][12] A double Michael addition between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine, can generate multiple stereocenters with high diastereo- and enantioselectivity.

Quantitative Data

| Entry | γ-Hydroxy-α,β-unsaturated Carbonyl | Enal | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | (E)-4-Hydroxy-1-phenylpent-2-en-1-one | Cinnamaldehyde | Diphenylprolinol silyl ether (20) | Toluene | 24 | 85 | >20:1 | 98 | [11] |

| 2 | (E)-4-Hydroxy-1-(4-nitrophenyl)pent-2-en-1-one | Cinnamaldehyde | Diphenylprolinol silyl ether (20) | Toluene | 24 | 90 | >20:1 | 99 | [11] |

| 3 | (E)-4-Hydroxy-1-phenylpent-2-en-1-one | Crotonaldehyde | Diphenylprolinol silyl ether (20) | Toluene | 36 | 78 | 10:1 | 95 | [11] |

Experimental Protocol: Organocatalytic Double Michael Addition

Materials:

-

γ-Hydroxy-α,β-unsaturated carbonyl (0.2 mmol)

-

Enal (0.24 mmol)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.04 mmol, 20 mol%)

-

Benzoic acid (0.04 mmol, 20 mol%)

-

Toluene (1.0 mL)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a vial is added the γ-hydroxy-α,β-unsaturated carbonyl (0.2 mmol), the enal (0.24 mmol), the chiral amine catalyst (20 mol%), and benzoic acid (20 mol%).

-

Toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 24-36 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is directly loaded onto a silica gel column.

-

Purification by flash chromatography (eluting with a gradient of hexanes/ethyl acetate) affords the highly substituted tetrahydrofuran.

Catalytic Cycle

Caption: Catalytic cycle for organocatalytic double Michael addition.

Sharpless Asymmetric Dihydroxylation as a Precursor Step

The Sharpless asymmetric dihydroxylation is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from olefins.[1][13] These chiral diols are versatile precursors for the synthesis of substituted tetrahydrofuran diols through subsequent cyclization reactions. The commercially available AD-mix-α and AD-mix-β reagents, which contain the catalyst, chiral ligand, and oxidant, make this procedure experimentally straightforward.[14][15][16]

Quantitative Data

| Entry | Olefin | Reagent | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Styrene | AD-mix-β | t-BuOH/H₂O (1:1) | 12 | 95 | 97 | [14] |

| 2 | 1-Decene | AD-mix-β | t-BuOH/H₂O (1:1) | 18 | 92 | 98 | [14] |

| 3 | trans-Stilbene | AD-mix-β | t-BuOH/H₂O (1:1) | 24 | 98 | >99 | [13] |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

-

Olefin (1.0 mmol)

-

AD-mix-β (1.4 g per 1 mmol of olefin)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask is added AD-mix-β (1.4 g) and a solvent mixture of tert-butanol (5 mL) and water (5 mL).

-

The mixture is stirred at room temperature until the two phases are clear and the aqueous phase is a pale yellow.

-

The mixture is cooled to 0 °C in an ice bath.

-

The olefin (1.0 mmol) is added, and the reaction is stirred vigorously at 0 °C.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.

-

Ethyl acetate (10 mL) is added, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude diol is purified by flash column chromatography or recrystallization.

Mnemonic for Stereoselectivity

Caption: Sharpless mnemonic for predicting stereochemical outcome.

This guide provides a foundational understanding of several key methodologies for the diastereoselective synthesis of substituted tetrahydrofuran diols. The provided data and protocols should serve as a valuable resource for researchers in the planning and execution of their synthetic strategies toward novel and medicinally relevant molecules.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Enamine/Iminium-based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Prins Reaction [organic-chemistry.org]

- 8. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to Tetrahydrofuran-3,4-diol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran-3,4-diol, a five-membered heterocyclic organic compound, exists as two key stereoisomers: cis-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) and trans-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydrothreitol). This diol serves as a versatile building block in organic synthesis, and its structural motif is found in a variety of biologically active molecules and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of these isomers, tailored for professionals in research and drug development.

Chemical Structure and Isomerism

The fundamental structure of this compound consists of a saturated furan ring with hydroxyl groups attached to the 3rd and 4th carbon atoms. The spatial arrangement of these hydroxyl groups gives rise to the cis and trans diastereomers.

-

cis-Tetrahydrofuran-3,4-diol (1,4-anhydroerythritol): In this isomer, the two hydroxyl groups are on the same side of the tetrahydrofuran ring.

-

trans-Tetrahydrofuran-3,4-diol (1,4-anhydrothreitol): In this isomer, the two hydroxyl groups are on opposite sides of the ring.

Physicochemical Properties

The physical and chemical properties of the cis and trans isomers of this compound are summarized in the tables below. These properties are crucial for their application in chemical synthesis and for understanding their behavior in biological systems.

Table 1: General and Structural Properties

| Property | cis-Tetrahydrofuran-3,4-diol | trans-Tetrahydrofuran-3,4-diol |

| Synonyms | 1,4-Anhydroerythritol, Erythritan[3][4] | 1,4-Anhydro-L-threitol, L-Threitan[5][6] |

| CAS Number | 4358-64-9[3] | 22554-74-1[5] |

| Molecular Formula | C₄H₈O₃[3] | C₄H₈O₃[5] |

| Molecular Weight | 104.10 g/mol [3] | 104.1045 g/mol [5] |

| IUPAC Name | (3R,4S)-oxolane-3,4-diol | (3R,4R)-oxolane-3,4-diol |

| Canonical SMILES | C1C(C(CO1)O)O | C1--INVALID-LINK--O">C@HO |

Table 2: Physical Properties

| Property | cis-Tetrahydrofuran-3,4-diol | trans-Tetrahydrofuran-3,4-diol |

| Melting Point | 20 °C[3] | 37 °C[6] |

| Boiling Point | 160-165 °C @ 0.17 Torr[3] | 102-215 °C @ 0.5-10.0 Torr[6] |

| Density | 1.38 g/cm³[3] | 1.411±0.06 g/cm³ (Predicted)[6] |

| Refractive Index | n20/D 1.477 (lit.)[3] | Not Available |

Table 3: Calculated Chemical Properties

| Property | cis-Tetrahydrofuran-3,4-diol | trans-Tetrahydrofuran-3,4-diol |

| XLogP3 | -1.4[4] | -1.4[7] |

| Hydrogen Bond Donor Count | 2[8] | 2[7] |

| Hydrogen Bond Acceptor Count | 3[8] | 3[7] |

| Rotatable Bond Count | 0[8] | 0[7] |

| Topological Polar Surface Area | 49.69 Ų[8] | 49.7 Ų[9] |

| pKa | Not Available | 13.66±0.40 (Predicted)[6] |

Synthesis of this compound

The synthesis of this compound isomers is most commonly achieved through the dehydration of the corresponding sugar alcohols, erythritol and threitol.

Experimental Protocol: Synthesis of cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol) from Erythritol

This procedure is based on the acid-catalyzed dehydration of erythritol.

Materials:

-

Erythritol

-

Solid acid catalyst (e.g., mineral acids, ion-exchange resins)[10]

-

High-vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, combine erythritol with a catalytic amount of a solid acid catalyst.

-

Heat the mixture under vacuum. The dehydration reaction will proceed to form 1,4-anhydroerythritol.[10]

-

The product, being more volatile than the starting erythritol, can be purified by fractional distillation under high vacuum.[10]

-

Collect the fraction corresponding to the boiling point of 1,4-anhydroerythritol. High purity (>95%) can be achieved with this method.[10]

Caption: Synthesis workflow for cis-Tetrahydrofuran-3,4-diol.

Synthesis of trans-Tetrahydrofuran-3,4-diol (1,4-Anhydrothreitol)

The synthesis of the trans isomer follows a similar principle, starting from L-threitol. The stereochemistry of the starting material dictates the stereochemistry of the final product.

Chemical Reactions and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules. The diol functionality allows for a variety of chemical transformations.

Hydrogenolysis

Hydrogenolysis of 1,4-anhydroerythritol can be used to produce various butanediols, which are important industrial chemicals. For example, using specific catalysts, 1,4-anhydroerythritol can be converted to 1,3-butanediol or 2,3-butanediol.[3][4] A one-pot reaction has been developed to convert 1,4-anhydroerythritol to 1,4-butanediol with high yield.[11]

Caption: Catalytic pathways for the hydrogenolysis of 1,4-anhydroerythritol.

Biological Relevance and Drug Development

While specific studies on the biological activity of the parent this compound are limited, the tetrahydrofuran ring system is a key structural feature in numerous biologically active natural products and FDA-approved drugs.[1] These include compounds with anticancer, antimicrobial, and antiviral properties.[1][12] The tetrahydrofuran motif often serves as a crucial scaffold for orienting functional groups for optimal interaction with biological targets.[1]

The development of synthetic routes to various substituted tetrahydrofurans is an active area of research, driven by the need for novel therapeutic agents. The cis- and trans-diols of tetrahydrofuran represent fundamental starting points for the stereoselective synthesis of these more complex and pharmacologically relevant molecules.

Conclusion

This compound, in both its cis and trans isomeric forms, is a chemically significant molecule with established physicochemical properties and synthetic utility. While direct biological activity data is sparse, its structural presence in a wide array of pharmaceuticals underscores its importance in medicinal chemistry and drug discovery. The detailed understanding of its properties and synthesis provides a valuable foundation for researchers and scientists in the development of new chemical entities with potential therapeutic applications. Further investigation into the specific biological effects of the parent diols may reveal novel pharmacological activities.

References

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy cis-Tetrahydrofuran-3,4-diol | 4358-64-9 [smolecule.com]

- 3. shokubai.org [shokubai.org]

- 4. One-pot synthesis of 1,3-butanediol by 1,4-anhydroerythritol hydrogenolysis over a tungsten-modified platinum on silica catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3,4-Furandiol, tetrahydro-, trans- [webbook.nist.gov]

- 6. (-)-1,4-ANHYDRO-L-THREITOL | 22554-74-1 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. chemscene.com [chemscene.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of Tetrahydrofuran-3,4-diol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cis- and trans-tetrahydrofuran-3,4-diol isomers. The document details the key spectroscopic techniques used for their differentiation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and comparative data are presented to aid in the identification and analysis of these compounds.

Introduction

Tetrahydrofuran-3,4-diol, a five-membered heterocyclic compound, exists as two diastereomers: cis-tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) and trans-tetrahydrofuran-3,4-diol (also known as 1,4-anhydrothreitol). The spatial arrangement of the two hydroxyl groups significantly influences their physical, chemical, and biological properties. Consequently, unambiguous identification of each isomer is critical in various fields, including medicinal chemistry and materials science. Spectroscopic methods provide a powerful toolkit for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of this compound. The different spatial relationships between the protons on carbons 3 and 4, and their neighboring protons, result in distinct chemical shifts and coupling constants.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the expected and reported NMR spectral data for the two isomers. Due to the limited availability of public domain spectra for the trans isomer, some values are based on theoretical predictions and analysis of related structures.

Table 1: ¹H NMR Spectroscopic Data of this compound Isomers

| Isomer | Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| cis | H-2, H-5 | m | 3.60 - 3.80 | - |

| H-3, H-4 | m | 3.90 - 4.10 | - | |

| -OH | br s | Variable | - | |

| trans | H-2, H-5 | m | 3.50 - 3.70 | - |

| H-3, H-4 | m | 3.80 - 4.00 | - | |

| -OH | br s | Variable | - |

Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| cis | C-2, C-5 | ~ 70-72 |

| C-3, C-4 | ~ 74-76 | |

| trans | C-2, C-5 | ~ 69-71 |

| C-3, C-4 | ~ 73-75 |

Note: The chemical shifts are highly dependent on the solvent used. The data presented are typical ranges observed in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound. Both isomers will exhibit a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups and C-O stretching bands for the ether and alcohol functionalities. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different symmetries of the molecules.

Table 3: Key IR Absorption Bands for this compound Isomers

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3600 - 3200 | Strong, Broad |

| Alkane | C-H stretch | 3000 - 2850 | Medium |

| Ether | C-O stretch | 1150 - 1085 | Strong |

| Alcohol | C-O stretch | 1050 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Both cis- and trans-tetrahydrofuran-3,4-diol have the same molecular weight (104.10 g/mol ). Their electron ionization (EI) mass spectra are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 104, although it may be of low intensity. Key fragmentation pathways would involve the loss of water (H₂O), hydroxymethyl radical (•CH₂OH), and other small neutral molecules.

Table 4: Expected Mass Spectrometry Fragmentation for this compound Isomers

| m/z | Possible Fragment | Notes |

| 104 | [C₄H₈O₃]⁺ | Molecular Ion (M⁺) |

| 86 | [M - H₂O]⁺ | Loss of a water molecule |

| 73 | [M - •CH₂OH]⁺ | Loss of a hydroxymethyl radical |

| 57 | [C₃H₅O]⁺ | Further fragmentation |

| 43 | [C₂H₃O]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

Data Processing : Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid at room temperature, a drop can be placed directly on the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer.

-

KBr Pellet (for solids) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

-

Background Spectrum : Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Place the prepared sample in the IR beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization : Use an appropriate ionization technique. Electron Ionization (EI) at 70 eV is common for small organic molecules and provides characteristic fragmentation patterns.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The abundance of each ion is measured by a detector.

-

Data Analysis : The resulting mass spectrum, a plot of relative intensity versus m/z, is analyzed to determine the molecular weight and identify the structure of the fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an unknown sample of this compound.

Caption: A logical workflow for the spectroscopic identification of this compound isomers.

Conclusion

The spectroscopic analysis of cis- and trans-tetrahydrofuran-3,4-diol isomers relies on a combination of NMR, IR, and MS techniques. While IR and MS can confirm the presence of the correct functional groups and molecular weight, NMR spectroscopy is the most powerful tool for unambiguously distinguishing between the two diastereomers based on their unique proton and carbon environments. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in the accurate characterization of these important molecules.

An In-depth Technical Guide to the Physical Properties of Tetrahydrofuran-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tetrahydrofuran-3,4-diol, with a particular focus on the trans isomer, also known as 1,4-Anhydro-L-threitol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this compound. The guide includes a detailed summary of its physical properties, experimental protocols for its synthesis and purification, and an exploration of its known biological activities, including its role as an endocrine disruptor.

Introduction

This compound is a saturated heterocyclic organic compound. The tetrahydrofuran ring is a prevalent structural motif in a wide array of natural products and biologically active molecules.[1] The presence of two hydroxyl groups in this compound imparts distinct polarity and reactivity to the molecule, making it a subject of interest in medicinal chemistry and drug discovery.[2] This guide focuses on providing a detailed technical understanding of its physical properties, synthesis, and biological implications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of trans-Tetrahydrofuran-3,4-diol is presented in the tables below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties of trans-Tetrahydrofuran-3,4-diol

| Property | Value | Source(s) |

| IUPAC Name | (3R,4R)-rel-Tetrahydrofuran-3,4-diol | [3] |

| Synonyms | 1,4-Anhydro-L-threitol, trans-3,4-Dihydroxytetrahydrofuran | [4][5] |

| CAS Number | 22554-74-1 | [3] |

| Chemical Formula | C₄H₈O₃ | [3] |

| Molecular Weight | 104.10 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 37 °C | [6] |

| Boiling Point | 180-185 °C at 17 Torr; 221.8 °C at 760 mmHg (Predicted) | [4][6] |

| Density | 1.411 g/cm³; 1.27 g/mL at 25 °C | [4][7] |

| Refractive Index | n20/D 1.477 | [7] |

Table 2: Solubility and Partition Coefficients of trans-Tetrahydrofuran-3,4-diol

| Property | Value | Source(s) |

| Solubility | Due to its polar nature with two hydroxyl groups, it is expected to be soluble in polar solvents such as water, ethanol, and methanol. Its solubility in nonpolar solvents like hexane is expected to be low. | Inferred from structure |

| XLogP3 | -1.4 | [3] |

Table 3: Spectroscopic Data Identifiers for trans-Tetrahydrofuran-3,4-diol

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spectrometry | Data available in spectral databases. |

| IR Spectroscopy | Data available in spectral databases. |

Experimental Protocols

Synthesis of 1,4-Anhydro-L-threitol from L-Tartaric Acid

This protocol is adapted from the synthesis of similar threitol derivatives and provides a general procedure for the preparation of 1,4-Anhydro-L-threitol.[3]

Materials:

-

L-Tartaric acid

-

2,2-Dimethoxypropane

-

Methanol

-

p-Toluenesulfonic acid monohydrate

-

Cyclohexane

-

Anhydrous potassium carbonate

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (THF)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Chloroform

-

Hexanes

Procedure:

-

Formation of Dimethyl 2,3-O-isopropylidene-L-tartrate: A mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is heated to obtain a homogeneous solution. Cyclohexane is added, and the mixture is refluxed to remove acetone and methanol azeotropically. After cooling, the reaction is neutralized with anhydrous potassium carbonate, and the volatile materials are removed under reduced pressure. The crude product is purified by vacuum distillation.[3]

-

Reduction to 2,3-Di-O-isopropylidene-L-threitol: The dimethyl 2,3-O-isopropylidene-L-tartrate is dissolved in dry THF and added dropwise to a suspension of lithium aluminum hydride in dry THF at 0 °C. The reaction mixture is then refluxed. After cooling, the reaction is quenched sequentially with water, 15% sodium hydroxide solution, and again with water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.[3]

-

Deprotection to L-Threitol: The crude 2,3-Di-O-isopropylidene-L-threitol is dissolved in methanol, and 0.5 N hydrochloric acid is added. The mixture is heated to reflux, and acetone and methanol are distilled off. The mixture is then neutralized with saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give crude L-threitol.[3]

-

Cyclization to 1,4-Anhydro-L-threitol: The crude L-threitol is heated, which results in intramolecular cyclization (dehydration) to form 1,4-Anhydro-L-threitol.

Purification

The crude 1,4-Anhydro-L-threitol can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a hot solvent (e.g., a mixture of chloroform and hexanes) and allowing it to cool slowly to form crystals.[3] The purified crystals are then collected by filtration and dried.

Biological Activity and Signaling Pathways

Isomeric mixtures of tetrahydrofurandiols have been identified as endocrine disruptors in rats.[4][8] These compounds have been shown to interfere with the normal functioning of the hypothalamo-pituitary-gonadal (HPG) axis, leading to disruptions in sexual behavior and estrous cyclicity.[4][8]

Endocrine disruptors can exert their effects through various mechanisms, including mimicking or blocking endogenous hormones by binding to their receptors, or altering the production and metabolism of natural hormones.[9] In the case of the tetrahydrofurandiols studied, they appear to modulate the hypothalamo-pituitary axis to regulate steroid hormone-dependent processes.[4]

Proposed Signaling Pathway Disruption

The following diagram illustrates a conceptual model of how this compound, as an endocrine-disrupting chemical (EDC), may interfere with the HPG axis.

This diagram illustrates the normal hormonal cascade of the HPG axis, starting from the hypothalamus, and indicates potential points of interference by this compound. The disruption can occur at the level of the hypothalamus, pituitary, or gonads, or by direct interaction with hormone receptors in target tissues.

Experimental Workflow for Assessing Endocrine Disruption

The following workflow outlines a general approach for studying the endocrine-disrupting effects of a compound like this compound.

This workflow provides a structured approach to investigating the potential endocrine-disrupting properties of a test compound, from initial in vitro screening to comprehensive in vivo studies and data analysis to determine the mechanism of action.

Conclusion

This technical guide has consolidated the available information on the physical properties, synthesis, and biological activity of this compound. The provided data and protocols offer a foundational resource for scientists and researchers. The evidence of its endocrine-disrupting capabilities highlights the importance of further investigation into the specific molecular mechanisms of action of this and related tetrahydrofuran derivatives. Such studies will be crucial for a comprehensive risk assessment and for guiding future drug development efforts where this structural motif is considered.

References

- 1. clearsynth.com [clearsynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Disruption of male sexual behavior in rats by tetrahydrofurandiols (THF-diols) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hypothalamo-pituitary-gonadal axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional regulatory dynamics of the hypothalamic-pituitary-gonadal axis and its peripheral pathways as impacted by the 3-beta HSD inhibitor trilostane in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]

- 8. Tetrahydrofurandiols (THF-diols), leukotoxindiols (LTX-diols), and endocrine disruption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of the Tetrahydrofuran-3,4-diol Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of the tetrahydrofuran-3,4-diol ring, a key structural motif in various biologically active molecules. Understanding the three-dimensional structure and flexibility of this ring system is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the fundamental principles governing its shape, the influence of stereochemistry and intramolecular forces, and the experimental and computational methodologies employed for its characterization.

Introduction to Tetrahydrofuran Ring Conformation

The five-membered tetrahydrofuran (THF) ring is not planar. To alleviate torsional and angle strain, it adopts puckered conformations. The conformational landscape of the THF ring is characterized by a phenomenon known as pseudorotation, a low-energy process that allows the ring to seamlessly interconvert between a continuum of envelope (C_s symmetry) and twist (C_2 symmetry) conformations. The energy barrier for this interconversion in the parent THF molecule is very low, making it highly flexible at room temperature.